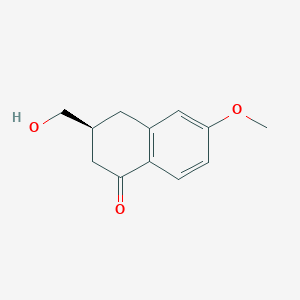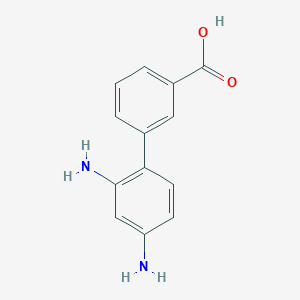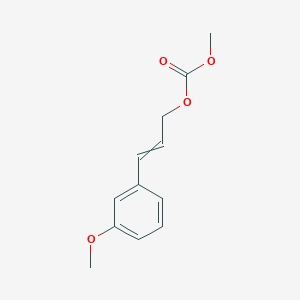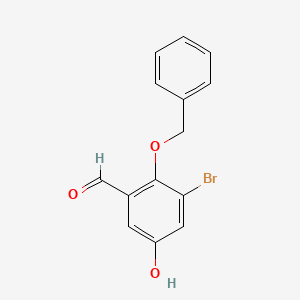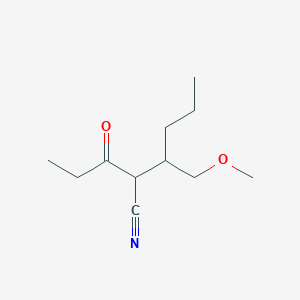
3-(Methoxymethyl)-2-propanoylhexanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Methoxymethyl)-2-propanoylhexanenitrile is an organic compound with a complex structure that includes a methoxymethyl group, a propanoyl group, and a hexanenitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methoxymethyl)-2-propanoylhexanenitrile can be achieved through several synthetic routes. One common method involves the reaction of a suitable hexanenitrile derivative with a methoxymethylating agent under controlled conditions. The reaction typically requires a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a scalable and cost-effective production method. Additionally, purification techniques such as distillation or chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(Methoxymethyl)-2-propanoylhexanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the nitrile group to an amine or the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the methoxymethyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(Methoxymethyl)-2-propanoylhexanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-(Methoxymethyl)-2-propanoylhexanenitrile involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in various reactions, depending on the functional groups present. The methoxymethyl group can participate in nucleophilic substitution reactions, while the nitrile group can undergo reduction or hydrolysis. The pathways involved in these reactions are influenced by the reaction conditions and the presence of catalysts or other reagents.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Methoxymethyl)-3-propanoylhexanenitrile
- 3-(Methoxymethyl)-2-butanoylhexanenitrile
- 3-(Methoxymethyl)-2-propanoylpentanitrile
Uniqueness
3-(Methoxymethyl)-2-propanoylhexanenitrile is unique due to its specific combination of functional groups, which imparts distinct reactivity and properties. The presence of the methoxymethyl group provides opportunities for selective substitution reactions, while the nitrile and propanoyl groups offer versatility in oxidation and reduction reactions. This combination makes it a valuable compound for various synthetic and research applications.
Propiedades
Número CAS |
647854-12-4 |
|---|---|
Fórmula molecular |
C11H19NO2 |
Peso molecular |
197.27 g/mol |
Nombre IUPAC |
3-(methoxymethyl)-2-propanoylhexanenitrile |
InChI |
InChI=1S/C11H19NO2/c1-4-6-9(8-14-3)10(7-12)11(13)5-2/h9-10H,4-6,8H2,1-3H3 |
Clave InChI |
SFHNLTULNWKNBQ-UHFFFAOYSA-N |
SMILES canónico |
CCCC(COC)C(C#N)C(=O)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-[2-Chloro-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B12610476.png)
![3,8-Dihydro[1,4]diazepino[6,5-e]indol-1(2H)-one](/img/structure/B12610478.png)
![Ethyl 4-[(2-phenoxyhexyl)oxy]benzoate](/img/structure/B12610488.png)
